molecular formula C8H6FN3 B8796333 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine

2-Fluoro-5-(1H-imidazol-4-yl)-pyridine

Cat. No.: B8796333
M. Wt: 163.15 g/mol
InChI Key: DIQVDBYJNJZQGO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1H-imidazol-4-yl)-pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 2-position and a 1H-imidazol-4-yl group at the 5-position. This structure combines the electron-withdrawing effects of fluorine with the aromatic and hydrogen-bonding capabilities of the imidazole ring.

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-5-(1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C8H6FN3/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12)

InChI Key

DIQVDBYJNJZQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CN=CN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-Fluoro-5-(1H-imidazol-4-yl)-pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and dipole interactions .

Comparison with Similar Compounds

Table 1: Comparison of Pyridine Derivatives with Fluorine/Imidazole Substituents

Compound Name Substituents Key NMR Shifts (¹H/¹³C) GC-MS Data (m/z, %) Reference
2-Fluoro-5-(1H-imidazol-4-yl)-pyridine 2-F, 5-(1H-imidazol-4-yl) Not explicitly reported Not available
2-Fluoro-5-(trifluoromethyl)pyridine 2-F, 5-CF₃ ¹H: δ 8.21 (s), 7.98 (d), 7.16 (d); ¹³C: δ 162.03 (C-F) 165 (M⁺, 100%)
3-Chloro-2-(trifluoromethyl)pyridine 3-Cl, 2-CF₃ ¹H: δ 8.41 (s), 7.90 (s); ¹³C: δ 150.09 (C-Cl) 181 (M⁺, 100%)

Key Observations :

  • The fluorine atom in this compound likely induces electron withdrawal, similar to 2-Fluoro-5-(trifluoromethyl)pyridine, but the imidazole group adds hydrogen-bond donor/acceptor capacity, enhancing molecular recognition in biological systems .
  • Trifluoromethyl (CF₃) groups in analogs increase lipophilicity, whereas imidazole substituents improve water solubility and intermolecular interactions .

Crystallographic and Packing Behavior

Table 2: Crystallographic Parameters of Imidazole-Containing Compounds

Compound (Halogen Substituent) Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions Reference
(E)-1-(4-Cl-phenyl)-imidazole P-1 a=7.9767, b=10.9517, c=16.6753; α=80.522° C–H⋯N, C–H⋯Cl, π–π stacking
(E)-1-(4-Br-phenyl)-imidazole P-1 a=8.0720, b=10.9334, c=16.8433; α=81.161° C–H⋯N, C–H⋯Br, π–π stacking

Key Observations :

  • Imidazole-containing compounds exhibit similar triclinic packing (P-1 space group) regardless of halogen substitution (Cl vs. Br), suggesting robustness in crystal lattice formation .
  • Weak interactions (C–H⋯X, π–π) dominate packing, a feature likely shared by This compound due to its imidazole moiety .

Key Observations :

  • Imidazole-pyridine hybrids are frequently employed in neurological and oncological therapeutics. For example, CTEP (a pyridine-imidazole derivative) shows potent mGluR5 antagonism, suggesting that This compound could be tailored for similar targets .
  • The imidazole ring’s nitrogen atoms enable metal coordination, as seen in NO2-impi’s copper complex, which exhibits selective anticancer activity .

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